molecular formula C10H10BrNO B1411004 2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone CAS No. 1936234-64-8

2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone

Cat. No.: B1411004
CAS No.: 1936234-64-8
M. Wt: 240.1 g/mol
InChI Key: DUFJGMUEYWNFPY-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone is a chemical compound with the molecular formula C10H10BrNO. This compound is notable for its unique structure, which includes a bromine atom attached to an ethanone group, and a 2,3-dihydroisoindol-1-yl moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone typically involves the bromination of 1-(2,3-dihydroisoindol-1-yl)ethanone. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or other substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Bromo-1-(2,3-dihydroisoindol-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(2,3-Dihydroisoindol-1-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-1-(2,3-dihydroisoindol-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    2-Iodo-1-(2,3-dihydroisoindol-1-yl)ethanone:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1H-isoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-5-9(13)10-8-4-2-1-3-7(8)6-12-10/h1-4,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFJGMUEYWNFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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